molecular formula C18H17NO5 B13756941 4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-

4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-

Cat. No.: B13756941
M. Wt: 327.3 g/mol
InChI Key: IKSRJDQJBHXSPQ-UHFFFAOYSA-N
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Description

4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- typically involves multi-step organic reactions. Common starting materials might include 3,4-dimethoxybenzaldehyde and 7-methoxy-4h-1-benzopyran-4-one. The synthesis may involve:

    Condensation Reactions: To form the core benzopyran structure.

    Amination Reactions: To introduce the amino group.

    Methoxylation: To add methoxy groups at specific positions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- can undergo various chemical reactions, including:

    Oxidation: To form corresponding oxides.

    Reduction: To reduce functional groups.

    Substitution: Such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases to affect replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Natural compounds with similar benzopyran structures.

    Coumarins: Another class of benzopyran derivatives with diverse biological activities.

    Isoflavones: Compounds with structural similarities and potential therapeutic applications.

Uniqueness

4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzopyran derivatives.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

3-amino-2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C18H17NO5/c1-21-11-5-6-12-14(9-11)24-18(16(19)17(12)20)10-4-7-13(22-2)15(8-10)23-3/h4-9H,19H2,1-3H3

InChI Key

IKSRJDQJBHXSPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)N

Origin of Product

United States

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